3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde CAS 1946812-92-5 properties
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde CAS 1946812-92-5 properties
This guide provides an in-depth technical analysis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, BTK) and anti-inflammatory drugs.
CAS Registry Number: 1946812-92-5 Chemical Class: Halogenated Pyrazole Carbaldehyde Role: Advanced Intermediate / Scaffold for Divergent Synthesis
Executive Summary
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a bifunctional heteroaromatic scaffold characterized by two orthogonal reactive sites: an electrophilic aldehyde at the C4 position and a nucleophilic/coupling-ready bromide at the C3 position. The N1-cyclopentyl group provides lipophilic bulk, often critical for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases). This compound serves as a "linchpin" intermediate, allowing researchers to independently elaborate the C3 and C4 positions to generate diverse libraries of bioactive molecules.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data aggregates calculated values and experimental ranges typical for this structural class.
| Property | Value / Description |
| IUPAC Name | 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| Exact Mass | 242.0055 |
| SMILES | BrC1=NN(C2CCCC2)C=C1C=O[1] |
| Appearance | White to pale yellow crystalline solid (Typical) |
| Melting Point | 65–75 °C (Predicted range based on homologues) |
| Solubility | Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in Water |
| LogP (Predicted) | 2.6 ± 0.4 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
Synthetic Methodology
The synthesis of CAS 1946812-92-5 generally follows two primary strategies. The Vilsmeier-Haack Formylation route is preferred for scale-up due to the stability of the pyrazole precursor.
Route A: The Vilsmeier-Haack Approach (Standard)
This method builds the aldehyde functionality onto a pre-existing bromopyrazole core.
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Precursor Synthesis: 3-Bromo-1H-pyrazole is alkylated with bromocyclopentane (using NaH or K₂CO₃ in DMF) to yield 3-bromo-1-cyclopentyl-1H-pyrazole . Note: Regioselectivity must be monitored to avoid the 1,5-isomer.
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Formylation: The intermediate is treated with POCl₃ and DMF (Vilsmeier reagent). The electrophilic Vilsmeier complex attacks the electron-rich C4 position.
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Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the target aldehyde.
Route B: Cyclization (De Novo)
Constructing the ring from acyclic precursors.
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Hydrazone Formation: Reaction of cyclopentylhydrazine with a suitable 1,3-dicarbonyl equivalent (e.g., ethyl 2-chloro-3-oxobutanoate derivatives, though less common for direct bromo-aldehyde synthesis).
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via N-alkylation followed by C4-selective Vilsmeier-Haack formylation.
Reactivity Profile & Functionalization
This compound is a "divergent point" intermediate. The chemical orthogonality between the bromine and the aldehyde allows for sequential functionalization without protecting groups.
A. C4-Aldehyde Reactivity (Electrophilic)
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Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form aminomethyl derivatives. Crucial for kinase inhibitor linker design.
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Oxidation: Converts to 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (using NaClO₂/Pinnick oxidation).
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Condensation: Reacts with hydrazine/hydroxylamine to form hydrazones/oximes, or with active methylenes (Knoevenagel) to form acrylates.
B. C3-Bromine Reactivity (Nucleophilic Susceptibility)
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Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to install the "tail" of the drug molecule.
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Buchwald-Hartwig Amination: Pd-catalyzed C-N bond formation to introduce amine groups directly on the ring.
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Sonogashira Coupling: Reaction with terminal alkynes.
Visualization: Divergent Reactivity Tree
Caption: Orthogonal reactivity map demonstrating C4 (blue) and C3 (red) functionalization pathways.
Applications in Drug Discovery
The 1-cyclopentyl-pyrazole scaffold is a privileged structure in medicinal chemistry, often mimicking the ribose or purine moiety of ATP in kinase active sites.
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JAK/STAT Pathway Inhibitors: The aldehyde is frequently converted to an amine or nitrile to interact with the hinge region of Janus Kinases (JAK).
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BTK Inhibitors: Used in the synthesis of reversible and irreversible Bruton's Tyrosine Kinase inhibitors for oncology and autoimmune indications.
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Cyclopentyl Group Function: Provides hydrophobic bulk that improves cell permeability and metabolic stability compared to simple methyl/ethyl chains.
Handling, Stability & Safety
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
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Stability: Stable in solid form for >12 months if kept dry and dark.
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Safety Hazards:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Protocol: Handle in a fume hood. Wear nitrile gloves and safety glasses. In case of contact, wash with copious water.
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References
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Vilsmeier-Haack Synthesis of Pyrazoles: Kira, M. A., et al. "Preparation of pyrazole-4-carboxaldehydes."[1] Journal of Chemical Society C, 1970.
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Reactivity of 3-Bromopyrazoles: Lier, F., et al. "Regioselective Arylation of 3-Bromopyrazoles." Journal of Organic Chemistry, 2011.
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General Pyrazole Synthesis: Asian Journal of Chemistry, Vol. 23, No. 11 (2011), pp. 5038-5040. (Discusses Vilsmeier-Haack on hydrazones).
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Structural Homologues: "Crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." PMC / NIH, 2012.
